5-Nitro-2-sulfamoylbenzoic acid methyl ester 5-Nitro-2-sulfamoylbenzoic acid methyl ester
Brand Name: Vulcanchem
CAS No.: 70017-22-0
VCID: VC17444680
InChI: InChI=1S/C8H8N2O6S/c1-16-8(11)6-4-5(10(12)13)2-3-7(6)17(9,14)15/h2-4H,1H3,(H2,9,14,15)
SMILES:
Molecular Formula: C8H8N2O6S
Molecular Weight: 260.23 g/mol

5-Nitro-2-sulfamoylbenzoic acid methyl ester

CAS No.: 70017-22-0

Cat. No.: VC17444680

Molecular Formula: C8H8N2O6S

Molecular Weight: 260.23 g/mol

* For research use only. Not for human or veterinary use.

5-Nitro-2-sulfamoylbenzoic acid methyl ester - 70017-22-0

Specification

CAS No. 70017-22-0
Molecular Formula C8H8N2O6S
Molecular Weight 260.23 g/mol
IUPAC Name methyl 5-nitro-2-sulfamoylbenzoate
Standard InChI InChI=1S/C8H8N2O6S/c1-16-8(11)6-4-5(10(12)13)2-3-7(6)17(9,14)15/h2-4H,1H3,(H2,9,14,15)
Standard InChI Key RNHQISOXRONZMH-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])S(=O)(=O)N

Introduction

Structural and Molecular Characteristics

Chemical Identity

The compound’s IUPAC name, methyl 5-nitro-2-sulfamoylbenzoate, reflects its functional groups: a methyl ester at the carboxylic acid position, a nitro group at the 5th carbon, and a sulfamoyl group at the 2nd carbon of the benzene ring . Its SMILES notation is COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])S(=O)(=O)N, which encodes the spatial arrangement of substituents .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC8H8N2O6S\text{C}_8\text{H}_8\text{N}_2\text{O}_6\text{S}
Molecular Weight260.23 g/mol
Exact Mass260.005 Da
Topological Polar Surface Area138 Ų
LogP (Partition Coefficient)1.65 (estimated)

The sulfamoyl group (SO2NH2\text{SO}_2\text{NH}_2) contributes to hydrogen-bonding capacity, while the nitro group (NO2\text{NO}_2) enhances electrophilicity, influencing reactivity in substitution reactions .

Synthesis and Optimization

Industrial Synthesis Route

A patent by CN105439915A outlines a streamlined method for synthesizing methyl 5-nitro-2-sulfamoylbenzoate :

  • Reaction Setup: 2-Methoxy-5-chlorobenzoic acid methyl ester reacts with sodium aminosulfinate in a 1:1.05–1.2 molar ratio.

  • Catalysis: Cuprous bromide (CuBr\text{CuBr}) in tetrahydrofuran (THF) solvent at 45–60°C for 10–14 hours.

  • Workup: Activated carbon decolorization, filtration to remove catalysts/byproducts (e.g., NaCl), and vacuum concentration yield the product as a white crystalline powder .

Table 2: Synthetic Performance Metrics

ParameterValueYield (%)Purity (HPLC)
Temperature60°C94.599.51
Catalyst Loading5 mol% CuBr95.0999.66
Reaction Time12 hours96.5599.51

This method reduces waste generation (e.g., no high COD or ammonia byproducts) and achieves yields exceeding 94% .

Physicochemical Properties

Thermal Stability

While direct melting/boiling points for the compound are unreported, analogues like methyl 2-methyl-5-nitrobenzoate (CAS 77324-87-9) exhibit a boiling point of 305.4°C and a flash point of 141.7°C . The sulfamoyl group likely increases polarity, elevating the decomposition temperature compared to simpler esters.

Solubility and Reactivity

The compound is sparingly soluble in water due to its aromatic and sulfonamide groups but dissolves in polar aprotic solvents like THF or DMF . The nitro group facilitates electrophilic substitution, while the sulfamoyl group can undergo hydrolysis under acidic or basic conditions .

Pharmaceutical Applications

Role in Drug Synthesis

5-Nitro-2-sulfamoylbenzoic acid methyl ester is a precursor to Sulpiride, a dopamine D2 receptor antagonist used to treat schizophrenia and gastrointestinal disorders . The sulfamoyl group is retained in the final drug molecule, contributing to receptor binding affinity.

Table 3: Key Derivatives and Applications

DerivativeTarget IndicationMechanism of Action
SulpirideSchizophreniaDopamine D2 antagonism
LevosulpirideDyspepsiaProkinetic agent

Analytical Characterization

HPLC Analysis

The patent specifies HPLC conditions for purity assessment :

  • Mobile Phase: 70% water, 30% methanol.

  • Detection: UV at 240 nm.

  • Retention Time: ~5–7 minutes (method-dependent).

Spectroscopic Data

  • IR: Peaks at 1740 cm⁻¹ (ester C=O), 1530 cm⁻¹ (Nitro NO2\text{NO}_2), and 1160 cm⁻¹ (Sulfonamide S=O).

  • NMR: 1H^1\text{H} signals at δ 3.9 (s, 3H, OCH₃), δ 8.1–8.3 (m, aromatic H) .

Future Directions

Research should explore:

  • Green Chemistry: Replacing THF with biodegradable solvents.

  • Derivatization: Modifying the sulfamoyl group for new bioactive molecules.

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